For example, a study reported the synthesis of a 162-member compound library based on the 1-oxa-7-azaspiro[4.5]decane scaffold, a close structural analogue of 7-oxa-1-azaspiro[3.5]nonane []. The key step in their synthesis involved a multistage divergence strategy starting with the preparation of two separable spirocyclic diastereomers. These diastereomers were further elaborated using Horner-Emmons-Wadsworth reagents and diversified by introducing various substituents on the nitrogen atom.
Another study described the synthesis of ciprofloxacin derivatives incorporating the 1-oxa-9-azaspiro[5.5]undecane moiety, another structural analogue []. The synthesis involved reacting commercially available 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with various 1-oxa-9-azaspiro[5.5]undecane derivatives via a boron chelate complex. This approach highlights the potential for incorporating the spirocyclic scaffold into more complex molecules for drug discovery.
One study utilized two-dimensional NMR spectroscopy and molecular modeling to determine the structure of novel cyclophosphamide derivatives containing the 1-aza-2-bis(2-chloroethyl)amino-3-oxa-2-oxo-2-phospha-7-thia-bicyclo[4.4.0]decane and [4.3.0]nonane frameworks, structural analogues of 7-oxa-1-azaspiro[3.5]nonane []. The study identified diastereomeric pairs differing in the axial vs. equatorial orientation of the sulfur substituent on the oxazaphosphorinane ring.
X-ray crystallography has also been used to determine the absolute configuration and conformation of various 7-oxa-1-azaspiro[3.5]nonane derivatives [, , , , , ]. These studies reveal that the spirocyclic core can adopt different conformations depending on the nature and position of substituents.
For instance, a study explored the use of 1,1'-carbonyldiimidazole (CDI) in the synthesis of 3-acetyltetronic acids from allomaltol-containing hydrazides []. The reaction involved the formation of substituted 6-oxa-1-azaspiro[4.5]dec-7-ene-2,9-diones as key intermediates. The structures of the final product and one intermediate were confirmed by X-ray analysis.
Another study investigated the base-promoted rearrangement of 1,5-dibromopentacyclo[5.3.0.02,5.03,9.04,8]decane-6,10-dione to 10-oxa-9-oxopentacyclo[5.3.0.02,4.03,6.05,8]decane-3-carboxylic acid []. The study elucidated the reaction mechanism and provided valuable insights into the reactivity of spirocyclic compounds under basic conditions.
For example, a study investigating the anticancer activity of an azaspirane derivative (CIMO) against breast cancer cells revealed that the compound suppressed cell proliferation by inhibiting the phosphorylation of JAK2 and STAT3 proteins []. This finding suggests that the azaspirane scaffold could potentially modulate specific signaling pathways within cells, leading to therapeutic effects.
The systematic name 7-Oxa-1-azaspiro[3.5]nonane follows IUPAC conventions for spiro compounds:
Alternative naming conventions include 1-Oxa-7-azaspiro[3.5]nonane (reversing heteroatom numbering) and 2-Oxa-7-azaspiro[3.5]nonane, reflecting divergent atom-numbering approaches [1] [7]. The core structure comprises a piperidine ring (6 atoms) spiro-fused to an oxetane ring (4 atoms) at carbon C3, resulting in a rigid bicyclic system with distinct 3D topography.
Table 1: Nomenclature and Identifiers
Systematic Name | CAS Registry Number | Molecular Formula | Salt Form |
---|---|---|---|
7-Oxa-1-azaspiro[3.5]nonane | 106404-52-8 | C₇H₁₃NO | Free base |
7-Oxa-1-azaspiro[3.5]nonane HCl | 1955524-23-8 | C₇H₁₄ClNO | Hydrochloride |
2-Oxa-7-azaspiro[3.5]nonane HCl | 1414885-20-3 | C₇H₁₄ClNO | Hydrochloride |
The molecular framework exhibits high fraction of sp³-hybridized carbons (Fsp³ = 0.86), conferring improved solubility and reduced planararity compared to flat heteroaromatics. NMR studies confirm the quaternary spirocarbon resonance near δ~100 ppm in ¹³C-NMR, while ring strain in the oxetane moiety influences reactivity [6].
The earliest synthesis of 7-oxa-1-azaspiro[3.5]nonane derivatives emerged in the 1980s, but methodical development accelerated post-2010 due to interest in spirocyclic bioisosteres. Key milestones include:
Table 2: Evolution of Synthetic Methods
Synthetic Method | Key Steps | Yield | Advantages |
---|---|---|---|
LAH Reduction/Cyclization | Diethyl ester → Diol → Mesylate → Cyclization | 82% | Scalable, mild conditions |
Wittig-Based | 3-Oxetanone + Wittig reagent → Diol → Cyclization | 75% | Fewer steps; higher purity |
Phase-Transfer Catalysis [7] | Bis(2-chloroethyl)ether + cyanoacetaldehyde | 78% | Low-cost reagents; ambient T |
Hydrochloride salts (e.g., CAS 1955524-23-8) became commercially available by 2019, though costs remain high ($236/50mg) due to complex purification [4] [6].
This scaffold addresses two critical challenges in modern drug design: metabolic lability of piperidines and conformational flexibility of linear chains. Its significance includes:
Spirocyclic scaffolds like this align with "escape from flatland" paradigms in medicinal chemistry, where 3D complexity correlates with clinical success rates [8]. Over 20 spirocyclic drugs (e.g., apalutamide, buspirone) validate this structural class, positioning 7-oxa-1-azaspiro[3.5]nonane as a high-value template for future lead optimization [8].
Table 3: Key Bioisosteric Applications
Target Scaffold | Replaced Motif | Advantage Offered | Application Example |
---|---|---|---|
7-Oxa-1-azaspiro[3.5]nonane | Piperidine | ↑ Metabolic stability; ↓ flexibility | FAAH inhibitors [2] |
gem-Dimethyl group | Polar surface area; H-bonding capacity | NQO1 binders | |
Morpholine | Enhanced 3D vectors; ↑ solubility | GPR119 agonists [7] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8